molecular formula C6H9NO2 B13232730 3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile

3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13232730
M. Wt: 127.14 g/mol
InChI Key: IDSPLYXNMRACTE-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring, a methoxymethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of methoxymethyl chloride with 3-methyloxirane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.

Major Products Formed

    Oxidation: Diols

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The nitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxirane-2-carbonitrile: Lacks the methoxymethyl group, leading to different reactivity and applications.

    Methoxymethyl chloride: Used as a reagent in the synthesis of 3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile.

    Oxirane derivatives: Compounds with similar oxirane rings but different substituents.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the methoxymethyl and nitrile groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(methoxymethyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C6H9NO2/c1-6(4-8-2)5(3-7)9-6/h5H,4H2,1-2H3

InChI Key

IDSPLYXNMRACTE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)COC

Origin of Product

United States

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